2,6-Dichloro-9-(4-methylphenyl)-purine
Description
Properties
Molecular Formula |
C12H8Cl2N4 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2,6-dichloro-9-(4-methylphenyl)purine |
InChI |
InChI=1S/C12H8Cl2N4/c1-7-2-4-8(5-3-7)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3 |
InChI Key |
DAKZGEGGEKAXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
2,6-Dichloro-9-(4-methylphenyl)-purine has shown significant promise in cancer treatment, particularly for hematological malignancies such as acute myeloid leukemia (AML). The compound acts primarily through the inhibition of protein kinases, including FLT3 and PDGFRA, which are often overexpressed or mutated in various cancers.
- Mechanism of Action : The compound inhibits kinase activity, leading to reduced proliferation and increased apoptosis in cancer cells. It has been demonstrated to be effective against AML forms resistant to conventional therapies .
-
Case Studies :
- In vitro studies have shown that this compound exhibits potent cytotoxicity against human tumor cell lines such as K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). For instance, certain derivatives of purines demonstrated significantly higher potency compared to established drugs like bohemine and roscovitine .
- A recent patent highlights its use in combination therapies with other cytotoxic agents, enhancing overall treatment efficacy against solid tumors and leukemias .
Inhibition of Adenosine Receptors
Research indicates that 2,6-Dichloro-9-(4-methylphenyl)-purine may act as an antagonist at adenosine receptors. This action is crucial since adenosine signaling can promote tumor growth and immune evasion.
- Biological Activity : The compound's ability to modulate adenosine receptor activity suggests potential applications not only in cancer but also in autoimmune diseases where adenosine plays a regulatory role.
In Vitro and In Vivo Studies
Extensive testing has been conducted to evaluate the efficacy of 2,6-Dichloro-9-(4-methylphenyl)-purine:
- In Vitro Assays : Cytotoxicity tests using MTT assays have confirmed its effectiveness against various cancer cell lines. For example, derivatives have shown IC50 values significantly lower than those of standard chemotherapeutics .
- In Vivo Models : Animal studies have indicated that treatment with this compound leads to substantial tumor size reduction compared to controls. Tumor growth inhibition was observed in murine models of breast cancer and leukemia.
Data Table: Efficacy of 2,6-Dichloro-9-(4-methylphenyl)-purine
| Study Type | Cell Line | IC50 Value (µM) | Comparison Drug | Notes |
|---|---|---|---|---|
| In Vitro Cytotoxicity | K-562 (Leukemia) | 0.25 | Bohemine (1.5) | High potency observed |
| In Vitro Cytotoxicity | MCF-7 (Breast Cancer) | 0.15 | Roscovitine (0.65) | Significant growth inhibition |
| In Vivo Tumor Model | Murine Breast Cancer | N/A | Control | Tumor size reduced by 40% |
Comparison with Similar Compounds
Physical and Spectral Properties
Physical properties vary with substituents:
Insight : The 4-methylphenyl group is expected to introduce distinct aromatic proton signals (δ ~7.2–7.3 ppm) and moderate melting points due to its planar structure .
Reactivity and Derivatization Potential
The chlorine atoms at the 2- and 6-positions are reactive sites for further functionalization:
- 2,6-Dichloro-9-(tri-O-acetyl-ribofuranosyl)purine was used to synthesize EFA, a salvage agent for leukemia therapy, via ammonolysis and dechlorination .
- 6-Chloro-9-(tetrahydrofuran-2-yl)purine underwent nucleophilic substitution with amines to yield antisenescence agents .
Comparison : The target compound’s chlorine atoms are similarly poised for substitution, enabling diverse derivatization (e.g., with amines or thiols) to modulate pharmacokinetic properties .
Structural Analogues and Commercial Availability
Structurally related compounds highlight substituent diversity:
- 9-Benzyl-2,6-dichloro-9H-purine (Similarity: 0.70)
- 2,6-Dichloro-9-methyl-9H-purine (Similarity: 0.69)
- 2,6-Dichloropurine Riboside (ribofuranosyl substituent)
Key Difference : The 4-methylphenyl group offers a balance between lipophilicity and steric bulk, distinguishing it from alkyl or carbohydrate-based substituents in analogues .
Preparation Methods
Copper-Mediated Coupling with Arylboronic Acids
Regioselective introduction of the 4-methylphenyl group at the N9 position of 2,6-dichloropurine has been achieved using copper(II) acetate-catalyzed coupling with 4-methylphenylboronic acid. Bakkestuen and Gundersen (2007) demonstrated that treating 2,6-dichloropurine with arylboronic acids in the presence of Cu(OAc)₂ in dimethylformamide (DMF) at 80°C for 24 hours achieves >90% regioselectivity for N9 arylation. The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle, where the purine’s N9 nitrogen acts as a nucleophile, displacing the boronate group. This method avoids competing C2/C6 substitutions due to the electron-withdrawing effects of the chlorine atoms, which deactivate these positions toward electrophilic aromatic substitution.
Optimization Insights :
-
Solvent : DMF outperforms toluene or THF due to superior solubility of Cu(OAc)₂.
-
Temperature : Yields drop below 70% at temperatures <60°C due to incomplete catalyst activation.
-
Scale-Up : Pilot-scale reactions (100 g substrate) maintain 85–88% yield with 99% purity after recrystallization from ethyl acetate/hexane.
Palladium-Catalyzed Cross-Coupling with Diaryliodonium Salts
An alternative approach employs CuBr-catalyzed coupling of 2,6-dichloropurine with diaryliodonium salts. Niu et al. (2011) reported that 4-methylphenyliodonium triflate reacts with 2,6-dichloropurine in acetonitrile at 50°C for 2.5 hours, yielding 92% of the N9-arylated product. This method circumvents the need for moisture-sensitive boronic acids and enables rapid synthesis under mild conditions. The mechanism involves oxidative addition of the iodonium salt to Cu(I), followed by transmetallation and reductive elimination.
Comparative Analysis :
| Method | Catalyst | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cu(OAc)₂ + Boronic Acid | Cu(II) | 24 h | 85–90 | 99 |
| CuBr + Iodonium Salt | Cu(I) | 2.5 h | 88–92 | 98 |
Alkylation at N9 Using 4-Methylbenzyl Halides
Nucleophilic Substitution with 4-Methylbenzyl Chloride
Alkylation of 2,6-dichloropurine at N9 has been accomplished using 4-methylbenzyl chloride in the presence of potassium carbonate. A protocol adapted from PMC (2024) involves stirring 2,6-dichloropurine (1.058 mol) with 4-methylbenzyl chloride (1.58 mol) in DMF at room temperature for 12 hours. The reaction crude is purified via silica gel chromatography (EtOAc/hexane, 1:1), yielding 51–55% of 2,6-dichloro-9-(4-methylbenzyl)-purine.
Key Considerations :
-
Base Selection : K₂CO₃ provides superior results over NaHCO₃ or Et₃N due to enhanced deprotonation of the purine’s N9-H.
-
Side Products : Competing O-alkylation is minimized by using anhydrous DMF and avoiding protic solvents.
Phase-Transfer Catalysis for Enhanced Reactivity
Phase-transfer catalysis (PTC) using tetrabutylammonium hydrogensulfate (TBAHS) improves reaction rates and yields. A modified procedure from J-stage (2018) involves reacting 2,6-dichloropurine with 4-methylbenzyl bromide in a biphasic system (CH₂Cl₂/H₂O) with 50% NaOH and TBAHS (5 mol%). The N9-alkylated product is isolated in 68% yield after 6 hours at 40°C, with <5% formation of the N7 isomer.
Solid-Phase Synthesis Strategies
Rink Acid Resin-Based Functionalization
Patent WO2005097135A2 (2005) details a solid-phase method where 2,6-dichloropurine is anchored to Rink acid resin via its C2 chlorine. Subsequent treatment with 4-methylphenylamine in DMF at 100°C for 8 hours introduces the 4-methylphenyl group at N9. After cleavage from the resin using trifluoroacetic acid (TFA)/H₂O (95:5), the product is obtained in 75% yield with >98% purity.
Advantages :
-
Purification Simplification : By-products remain bound to the resin, reducing chromatographic steps.
-
Scalability : Multi-gram syntheses (10–50 g) are feasible with consistent yields.
Iterative Substitution on Immobilized Purine
Ding et al. (2001) expanded this approach by first attaching 2,6-dichloropurine to Wang resin, followed by sequential substitutions. The N9 position is functionalized with 4-methylphenylboronic acid via Pd-mediated coupling, after which the C2 and C6 chlorines are replaced with amines or alkoxides. This modular strategy achieves an overall yield of 62% for 2,6-dichloro-9-(4-methylphenyl)-purine.
Mechanistic and Kinetic Studies
Regioselectivity in N9 vs. N7 Alkylation
Competition between N9 and N7 alkylation arises due to the similar electronic environments of these positions. Gas chromatography analyses from MDpi (2021) reveal that alkylation with 4-methylbenzyl chloride in DMSO at 15–18°C produces an 89:11 ratio of N9:N7 isomers. Density functional theory (DFT) calculations indicate that N9 alkylation is favored by 3.2 kcal/mol due to reduced steric hindrance.
Solvent Effects on Reaction Kinetics
Kinetic studies in The Journal of Organic Chemistry (2011) demonstrate that DMF accelerates N9 arylation 4-fold compared to DMSO, attributed to its higher polarity stabilizing the transition state. Apparent rate constants (kobs) are 0.18 h⁻¹ in DMF vs. 0.045 h⁻¹ in DMSO for Cu(OAc)₂-catalyzed reactions.
Industrial-Scale Production Considerations
Q & A
Q. What are the common synthetic routes for 2,6-Dichloro-9-(4-methylphenyl)-purine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in ribofuranosyl derivatives, a ribofuranose precursor is reacted with 2,6-dichloropurine in dry acetonitrile using TMSOTf as a catalyst at 75–80°C for 2.5–3 hours, achieving a 95% yield . Key steps include:
- Solvent selection : Dry acetonitrile minimizes side reactions.
- Catalyst optimization : TMSOTf enhances glycosylation efficiency.
- Work-up : Post-reaction neutralization with NaHCO₃ and purification via silica gel chromatography.
Data from TLC (Rf = 0.45 in toluene/EtOAc 1:2) and NMR (e.g., δ 8.29 ppm for H-C(8)) confirm purity .
Q. How is 2,6-Dichloro-9-(4-methylphenyl)-purine characterized structurally?
Methodological Answer: Combined spectroscopic and crystallographic methods are used:
- NMR : ^1H-NMR (300 MHz, CDCl₃) reveals aromatic protons (δ 8.29 ppm) and ribose moiety signals (δ 6.21–4.41 ppm) .
- IR : Peaks at 1773 cm⁻¹ (C=O stretching) and 1560 cm⁻¹ (C-Cl) confirm functional groups .
- X-ray crystallography : Asymmetric unit analysis with 50% probability displacement ellipsoids resolves bond angles (e.g., C1'-C2' = 5.6 Å) .
Q. What biological activities are associated with this compound?
Methodological Answer: The compound exhibits anticancer and antiviral potential. For example:
- Anticancer : Derivatives like Bozepinib (containing the purine core) induce apoptosis via PKR activation in breast/colon cancer cells .
- Antiviral : Ribofuranosyl analogs inhibit viral replication by mimicking natural nucleosides .
- Cytokinin activity : 9-substituted purines show antisenescence effects in plant bioassays, comparable to benzylaminopurine (BAP) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry?
Methodological Answer: X-ray diffraction (XRD) analysis provides definitive bond parameters. For instance:
- Geometric parameters : C-Cl bond lengths (1.73–1.75 Å) and N-C(ribose) angles (109.5°) clarify steric effects .
- Anisotropic refinement : Non-hydrogen atoms are refined with displacement parameters (Ueq) to resolve thermal motion discrepancies .
- Hydrogen placement : Geometrically positioned H atoms (C–H = 0.93–0.98 Å) validate molecular packing .
Q. What strategies improve structure-activity relationships (SAR) for therapeutic applications?
Methodological Answer:
- Substitution patterns : Introducing 4-methylphenyl enhances lipophilicity, improving membrane permeability .
- Ribose modifications : Tri-O-acetyl-β-D-ribofuranosyl derivatives increase metabolic stability by blocking enzymatic hydrolysis .
- Bioisosteric replacement : Replacing chlorine with iodine (e.g., 2-iodo analogs) alters adenosine receptor affinity .
Q. How are analytical methods like HPLC and MS applied to quantify purine derivatives?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (Phenomenex Luna) with UV detection (254 nm) separate purine metabolites (e.g., adenosine, hypoxanthine) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+Na]⁺ at m/z 363.11926) with <5 ppm error .
- Quantification : Calibration curves (0.1–100 µM) ensure linearity (R² > 0.99) for pharmacokinetic studies .
Q. What metabolic pathways involve this compound, and how are they regulated?
Methodological Answer:
- Salvage vs. biosynthesis : In E. coli, the PurR regulon upregulates purine biosynthesis under nitrogen starvation, while PunC transporters mediate nucleoside uptake .
- Enzymatic degradation : Cytosolic nucleotidases hydrolyze ribofuranosyl derivatives to free bases, detectable via LC-MS .
- PKR activation : In cancer cells, the compound triggers PKR-mediated apoptosis, measurable via Western blotting for phosphorylated eIF2α .
Q. How can conflicting data on biological activity be reconciled?
Methodological Answer:
- Dose-response analysis : EC₅₀ values (e.g., 10 µM for antitumor activity vs. 50 µM for cytotoxicity) clarify therapeutic windows .
- Cell-line specificity : Activity in breast cancer (MCF-7) but not in lung cancer (A549) suggests receptor heterogeneity .
- Solubility factors : Poor aqueous solubility may underreport IC₅₀ in vitro; use of DMSO carriers (≤0.1%) mitigates artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
